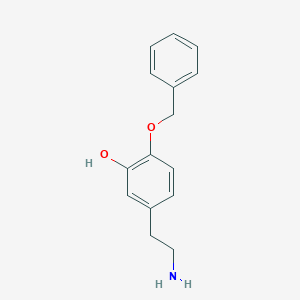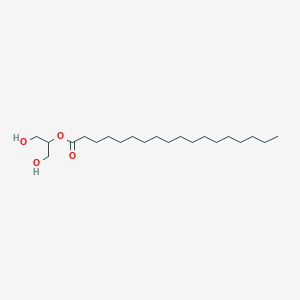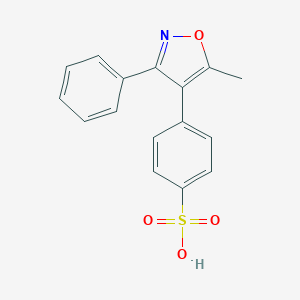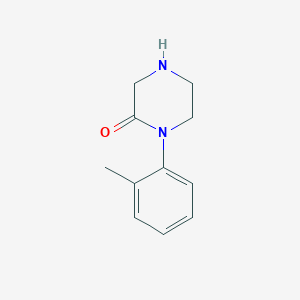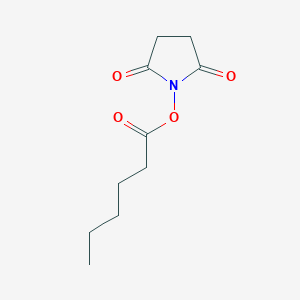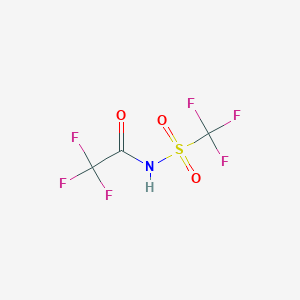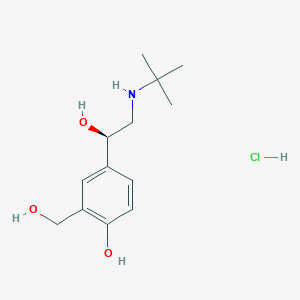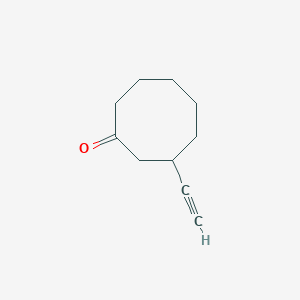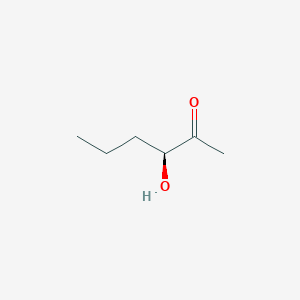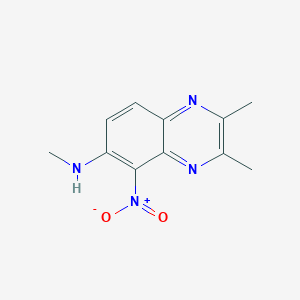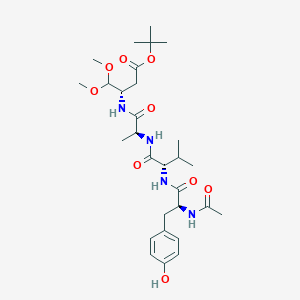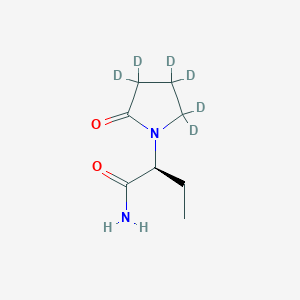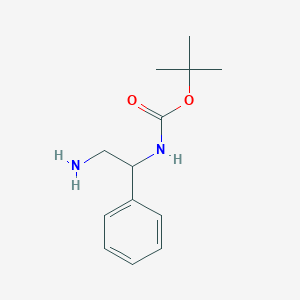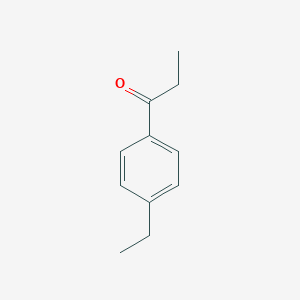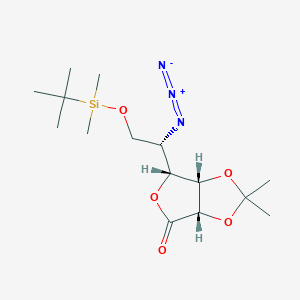
5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include an azido group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an isopropylidene acetal
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone typically involves multiple steps, starting from L-Gulono-1,4-lactone. The process includes the protection of hydroxyl groups, introduction of the azido group, and formation of the isopropylidene acetal. Key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of L-Gulono-1,4-lactone are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, typically using sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF).
Formation of Isopropylidene Acetal: The formation of the isopropylidene acetal is achieved by reacting the compound with acetone in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in DMF is commonly used for introducing the azido group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine, while oxidation can produce nitro derivatives.
科学研究应用
5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in a click chemistry approach to label biomolecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone involves its functional groups:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
TBDMS Group: The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at specific hydroxyl sites.
Isopropylidene Acetal: This group protects diols and can be selectively removed under acidic conditions to reveal reactive hydroxyl groups.
相似化合物的比较
Similar Compounds
5-Azido-2,3-O-isopropylidene L-Gulono-1,4-lactone: Lacks the TBDMS protecting group, making it more reactive at hydroxyl sites.
6-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone: Lacks the azido group, limiting its use in click chemistry.
5-Azido-6-(tert-butyldimethylsilyl)-L-Gulono-1,4-lactone: Lacks the isopropylidene acetal, making it less stable under certain conditions.
Uniqueness
5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
属性
IUPAC Name |
(3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O5Si/c1-14(2,3)24(6,7)20-8-9(17-18-16)10-11-12(13(19)21-10)23-15(4,5)22-11/h9-12H,8H2,1-7H3/t9-,10+,11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODRPLKUCBFVPS-USZNOCQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555951 |
Source


|
| Record name | (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118464-49-6 |
Source


|
| Record name | (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
